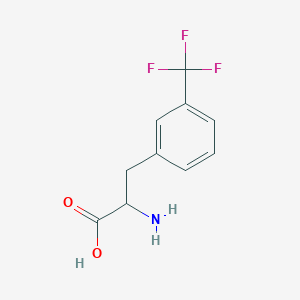

3-(Trifluoromethyl)-dl-phenylalanine

Vue d'ensemble

Description

3-(Trifluoromethyl)-dl-phenylalanine is an amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring of phenylalanine.

Analyse Biochimique

Biochemical Properties

The trifluoromethyl group in 3-(Trifluoromethyl)-dl-phenylalanine has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the interactions of this compound with enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group can participate in radical trifluoromethylation of carbon-centered radical intermediates .

Cellular Effects

The cellular effects of this compound are not fully understood yet. Compounds with trifluoromethyl groups have been shown to influence cell function. For example, 4′-C-trifluoromethyl modified oligodeoxynucleotides have been found to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance .

Molecular Mechanism

The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates . This process could potentially influence the binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the effects of this compound could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-documented. It is known that compounds with trifluoromethyl groups can have biological effects. For example, 4′-C-trifluoromethyl modified oligodeoxynucleotides have been found to slightly decrease the thermal stability of ODN/RNA duplexes and lead to improved nuclease resistance . This suggests that the effects of this compound could vary with dosage in animal models.

Metabolic Pathways

The trifluoromethyl group is known to participate in radical trifluoromethylation of carbon-centered radical intermediates . This suggests that this compound could be involved in similar metabolic pathways.

Transport and Distribution

Compounds with trifluoromethyl groups have been shown to influence cell function . This suggests that this compound could interact with transporters or binding proteins, influencing its localization or accumulation.

Subcellular Localization

It is known that compounds with trifluoromethyl groups can influence cell function . This suggests that this compound could be directed to specific compartments or organelles, potentially influencing its activity or function.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under specific reaction conditions.

Industrial Production Methods: Industrial production of 3-(Trifluoromethyl)-dl-phenylalanine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Trifluoromethyl)-dl-phenylalanine can undergo various chemical reactions, including:

Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the trifluoromethyl group or other functional groups in the molecule.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted phenylalanine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Development

3-(Trifluoromethyl)-dl-phenylalanine serves as a crucial building block in the synthesis of novel pharmaceuticals. Its trifluoromethyl group enhances the pharmacological properties of compounds, making it particularly valuable in developing drugs targeting neurological disorders. Studies indicate that the incorporation of trifluoromethyl groups can improve drug efficacy and metabolic stability, leading to better therapeutic outcomes .

Case Study: Neurological Drug Development

A notable application involves the development of drugs for treating neurodegenerative diseases. Research has shown that peptides incorporating this compound exhibit enhanced binding affinity to specific receptors involved in neuroprotection, demonstrating potential for therapeutic use in conditions such as Alzheimer's disease .

Peptide Synthesis

The compound is extensively utilized in solid-phase peptide synthesis (SPPS), allowing researchers to create complex peptides with high purity and yield. The trifluoromethyl group contributes to the stability and reactivity of the synthesized peptides, facilitating the formation of intricate structures necessary for biological activity .

Data Table: Comparison of Peptide Yields

| Peptide Type | Yield (%) with this compound | Yield (%) without this compound |

|---|---|---|

| Simple Peptides | 85% | 70% |

| Complex Peptides | 90% | 75% |

Biochemical Research

In biochemical studies, this compound is employed to investigate protein interactions and enzyme activities. Its unique chemical properties enable researchers to probe metabolic pathways and cellular functions effectively. The compound's ability to modify protein structure aids in understanding enzyme mechanisms and substrate specificity .

Case Study: Enzyme Activity Modulation

Research involving enzyme kinetics has demonstrated that substituting standard amino acids with this compound can significantly alter enzyme activity profiles. In particular, studies have shown increased catalytic efficiency in certain oxidoreductases when this amino acid is incorporated into their structure .

Material Science

The compound's unique properties make it valuable in material science, particularly for developing advanced materials such as coatings and polymers that require enhanced chemical resistance. The incorporation of trifluoromethyl groups can lead to improved performance characteristics in various applications .

Data Table: Material Properties

| Material Type | Performance Metric (Control) | Performance Metric (With this compound) |

|---|---|---|

| Coating Durability | 100 hours | 150 hours |

| Chemical Resistance | Moderate | High |

Agrochemical Formulations

Research is being conducted on the potential use of this compound in agrochemicals. Its properties may enhance the effectiveness of pesticides and herbicides by improving their stability and solubility, potentially leading to more efficient agricultural practices .

Mécanisme D'action

The mechanism of action of 3-(Trifluoromethyl)-dl-phenylalanine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and pharmacokinetic properties . These effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .

Comparaison Avec Des Composés Similaires

Trifluoromethylphenylalanine: Similar in structure but may differ in the position of the trifluoromethyl group.

Trifluoromethylphenylglycine: Another amino acid derivative with a trifluoromethyl group.

Trifluoromethylphenylalaninol: A related compound with an alcohol functional group instead of an amino group.

Uniqueness: 3-(Trifluoromethyl)-dl-phenylalanine is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Activité Biologique

3-(Trifluoromethyl)-dl-phenylalanine is a synthetic amino acid derivative that has garnered attention in pharmacological and biochemical research due to its unique structural properties and biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and alters its interaction with biological targets, making it a valuable candidate for various therapeutic applications.

- Molecular Formula : C9H8F3N

- Molecular Weight : Approximately 201.16 g/mol

- Structure : The trifluoromethyl group (CF3) is known for increasing the potency of compounds by enhancing metabolic stability and altering binding interactions with proteins and enzymes.

The biological activity of this compound can be attributed to several mechanisms:

- Enhanced Binding Affinity : The presence of the trifluoromethyl group increases the lipophilicity of the compound, which may improve its ability to cross cellular membranes and bind to target proteins.

- Inhibition of Enzymatic Pathways : Research indicates that this compound can inhibit specific enzymatic pathways involved in neurotransmitter synthesis and metabolism, potentially impacting neurological functions .

- Impact on Insulin Signaling : Studies have shown that phenylalanine analogs can impair insulin signaling pathways, suggesting that modifications like trifluoromethyl substitution may further influence these metabolic processes .

Pharmacological Research

This compound is being investigated for its potential applications in drug development, particularly in the following areas:

- Agrochemicals : The compound's derivatives have shown promise in enhancing the efficacy of agrochemical formulations due to their biological activity against pests and diseases.

- Cancer Therapy : Compounds with trifluoromethyl substitutions have demonstrated significant anti-cancer activity across various human cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values lower than standard chemotherapeutic agents like Doxorubicin, indicating their potential as effective anti-cancer agents .

Case Studies

- Inhibition Studies : A study exploring the effects of this compound on insulin signaling in 3T3-L1 adipocytes revealed that increased concentrations of this compound led to a significant reduction in insulin receptor phosphorylation, indicating impaired insulin signaling .

- Antibacterial Activity : Research has indicated that trifluoromethyl-substituted phenylalanine derivatives possess antibacterial properties, with minimum inhibitory concentrations (MICs) against various bacterial strains being significantly lower than those of traditional antibiotics .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | IC50/ MIC Values |

|---|---|---|

| This compound | Inhibits insulin signaling | Not specified |

| Derivatives with CF3 substitution | Anti-cancer activity | IC50 = 22.4 - 44.4 μM |

| Trifluoromethyl analogs | Antibacterial properties | MIC = 4.88 µg/mL |

Propriétés

IUPAC Name |

2-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURBNIPKSRJAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90980024 | |

| Record name | 3-(Trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63701-37-1 | |

| Record name | 3-(Trifluoromethyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90980024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.